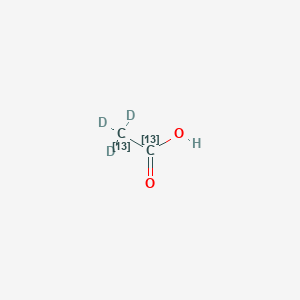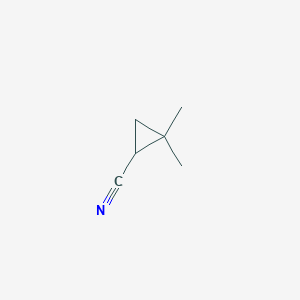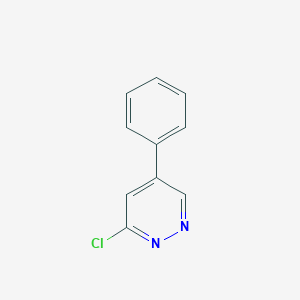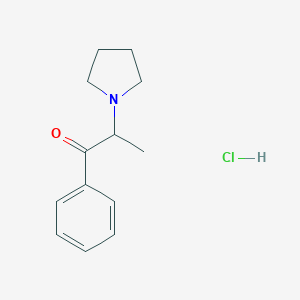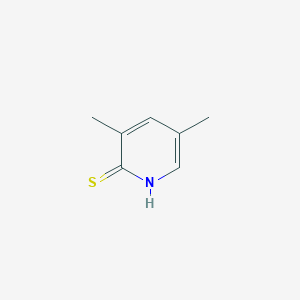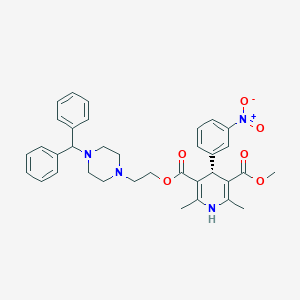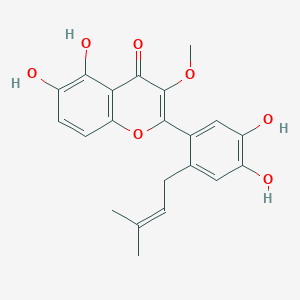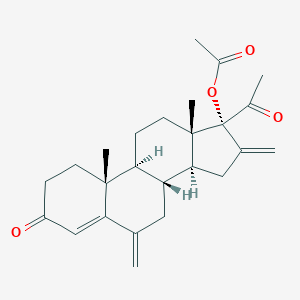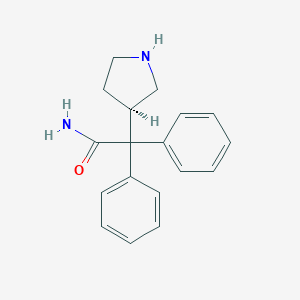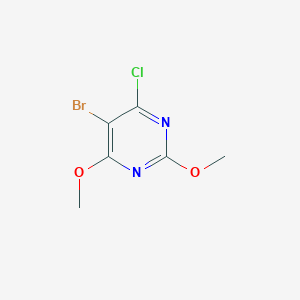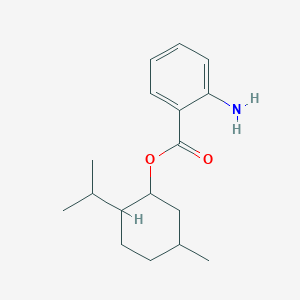![molecular formula C14H27NO3Si B129356 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)- CAS No. 153172-33-9](/img/structure/B129356.png)
4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF 546: is a synthetic organic compound known for its role as a selective agonist of the P2Y11 receptor. The chemical name of NF 546 is 4,4’- (Carbonyl bis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)carbonylimino))- bis (1,3-xylene-alpha,alpha’-diphosphonic acid tetrasodium salt). This compound has a molecular weight of 1180.74 and is primarily used in scientific research to study the P2Y11 receptor and its associated pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NF 546 involves multiple steps, including the formation of the core structure and the addition of various functional groups. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of NF 546 is carried out in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining strict quality control standards. The production process includes purification steps such as crystallization and chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: NF 546 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NF 546 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds .
Scientific Research Applications
NF 546 is widely used in scientific research due to its selective agonist activity on the P2Y11 receptor. Some of its applications include:
Chemistry: Used to study the chemical properties and reactivity of the P2Y11 receptor.
Biology: Employed in research to understand the role of the P2Y11 receptor in various biological processes, including cell signaling and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the P2Y11 receptor.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2Y11 receptor
Mechanism of Action
NF 546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of secondary messengers like cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the cellular responses .
Comparison with Similar Compounds
NF 546 is unique in its high selectivity for the P2Y11 receptor compared to other similar compounds. Some similar compounds include:
NF 340: Another P2Y11 receptor agonist with different selectivity and potency profiles.
ATPgammaS: A non-selective agonist that can activate multiple P2Y receptors.
ADP: A natural ligand for P2Y receptors with broader activity
NF 546 stands out due to its specific selectivity for the P2Y11 receptor, making it a valuable tool in research focused on this particular receptor .
Properties
CAS No. |
153172-33-9 |
|---|---|
Molecular Formula |
C14H27NO3Si |
Molecular Weight |
285.45 g/mol |
IUPAC Name |
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1 |
InChI Key |
CJMAHNQXMYIPQQ-GRYCIOLGSA-N |
SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Isomeric SMILES |
CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


